REACTION_CXSMILES
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O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[O:11][CH3:12].P(Br)(Br)[Br:14]>CCOCC>[Br:14][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[O:11][CH3:12]
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Name
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|
Quantity
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0.537 g
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Type
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reactant
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Smiles
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OCC1=C(C=C(C=C1)OC)OC
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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CCOCC
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Name
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|
Quantity
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0.1 mL
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Type
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reactant
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Smiles
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P(Br)(Br)Br
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Name
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|
Quantity
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2 mL
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Type
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solvent
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Smiles
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CCOCC
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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BrCC1=C(C=C(C=C1)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |